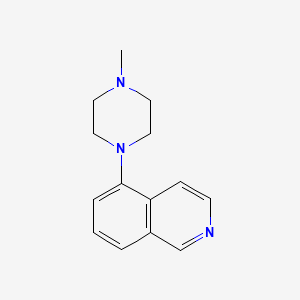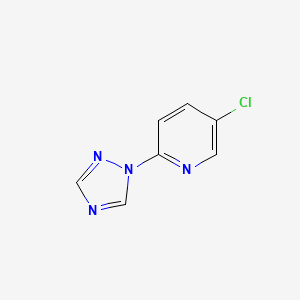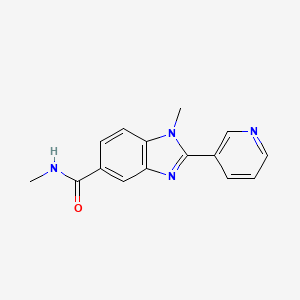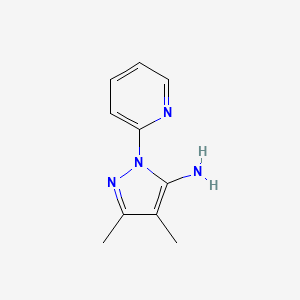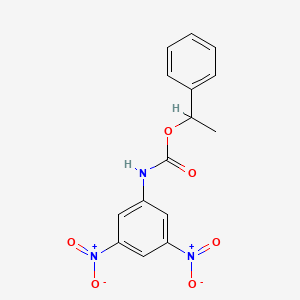
1-phenylethyl N-(3,5-dinitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylethyl N-(3,5-dinitrophenyl)carbamate is an organic compound with the molecular formula C15H13N3O6 It consists of a phenylethyl group attached to a carbamate moiety, which is further substituted with a 3,5-dinitrophenyl group
Vorbereitungsmethoden
The synthesis of 1-phenylethyl N-(3,5-dinitrophenyl)carbamate typically involves the reaction of 1-phenylethylamine with 3,5-dinitrophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 1-phenylethylamine attacks the carbonyl carbon of 3,5-dinitrophenyl chloroformate, leading to the formation of the carbamate linkage.
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-Phenylethyl N-(3,5-dinitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The nitro groups on the 3,5-dinitrophenyl ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Phenylethyl N-(3,5-dinitrophenyl)carbamate has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals, including agrochemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-phenylethyl N-(3,5-dinitrophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The nitro groups on the phenyl ring can also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Phenylethyl N-(3,5-dinitrophenyl)carbamate can be compared with other carbamate derivatives, such as:
1-Phenylethyl N-(2,4-dinitrophenyl)carbamate: Similar structure but different substitution pattern on the phenyl ring, leading to different reactivity and biological activity.
1-Phenylethyl N-(3,5-dichlorophenyl)carbamate: Chlorine substituents instead of nitro groups, resulting in different chemical properties and applications.
1-Phenylethyl N-(3,5-dimethylphenyl)carbamate: Methyl groups instead of nitro groups, affecting the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H13N3O6 |
|---|---|
Molekulargewicht |
331.28 g/mol |
IUPAC-Name |
1-phenylethyl N-(3,5-dinitrophenyl)carbamate |
InChI |
InChI=1S/C15H13N3O6/c1-10(11-5-3-2-4-6-11)24-15(19)16-12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19) |
InChI-Schlüssel |
JSSSAEZANBEGBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one](/img/structure/B13873828.png)
![8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13873833.png)


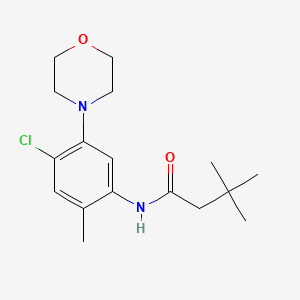

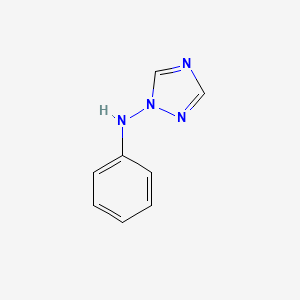
![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
![Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873876.png)

